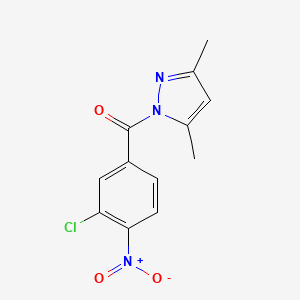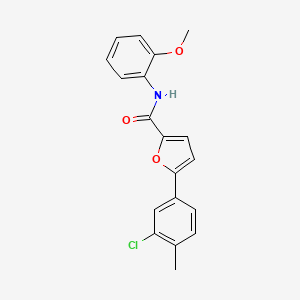
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone, also known as CDT, is a chemical compound that has gained significant attention due to its potential applications in scientific research. CDT is a hydrazone derivative of 2-chlorobenzaldehyde and 5,6-diphenyl-1,2,4-triazine-3-amine. It is a yellow crystalline solid that has been found to possess various biological activities.
Mechanism of Action
The mechanism of action of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of various enzymes, including topoisomerase II and DNA polymerase. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, leading to their death. This compound has also been found to modulate the expression of various genes involved in cancer progression, including p53 and Bcl-2. Additionally, this compound has been reported to induce oxidative stress in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has several advantages as a research tool. It is relatively easy to synthesize and has been found to possess various biological activities. Additionally, this compound has been shown to exhibit low toxicity towards normal cells. However, this compound has several limitations, including its limited solubility in water, which can hinder its use in certain assays. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret its biological effects.
Future Directions
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has potential applications in various fields, including cancer research, microbiology, and pharmacology. Future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Additionally, further studies could investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and bacterial infections. Finally, the synthesis of this compound analogs with improved solubility and biological activity could also be explored.
Synthesis Methods
The synthesis of 2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone involves the reaction of 2-chlorobenzaldehyde with 5,6-diphenyl-1,2,4-triazine-3-amine in the presence of hydrazine hydrate. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified to obtain this compound. This method has been reported to yield this compound in good yields and high purity.
Scientific Research Applications
2-chlorobenzaldehyde (5,6-diphenyl-1,2,4-triazin-3-yl)hydrazone has been found to possess various biological activities, including antitumor, antibacterial, and antifungal activities. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to exhibit antibacterial activity against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been reported to possess antifungal activity against various fungal strains, including Candida albicans.
properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-5,6-diphenyl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c23-19-14-8-7-13-18(19)15-24-27-22-25-20(16-9-3-1-4-10-16)21(26-28-22)17-11-5-2-6-12-17/h1-15H,(H,25,27,28)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXJTTXKZKUHDPZ-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NN=CC3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)N/N=C/C3=CC=CC=C3Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5717398.png)

![3-[4-(methylthio)phenyl]-2-(4-nitrophenyl)acrylonitrile](/img/structure/B5717405.png)
![2-methoxybenzaldehyde [3-allyl-5-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5717412.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5717423.png)
![2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5717435.png)

![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5717448.png)
![N-cyclopentyl-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5717456.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717459.png)



![8-methyl-2-(4-morpholinyl)-7,8-dihydroimidazo[1,2-a][1,3,5]triazin-4(6H)-one](/img/structure/B5717499.png)